(2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate
Overview
Description
(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a formyl group at the 2-position and a methyl group at the 4-position, along with a tert-butyl ester at the 1-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-4-methylpyrrolidine-2-carboxylic acid.
Protection of Functional Groups: The carboxylic acid group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Formylation: The formyl group is introduced at the 2-position using reagents like formic acid or formylating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to handle large volumes of reactants.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and LC-MS, to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester can be hydrolyzed to the free carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in water for ester hydrolysis.
Major Products
Oxidation: (2S,4S)-4-methylpyrrolidine-2,1-dicarboxylic acid.
Reduction: (2S,4S)-tert-butyl 2-hydroxymethyl-4-methylpyrrolidine-1-carboxylate.
Substitution: (2S,4S)-4-methylpyrrolidine-2-carboxylic acid.
Scientific Research Applications
Chemistry
In organic chemistry, (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the stereochemical effects on biological activity.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological and metabolic disorders. Its chiral centers are crucial for the activity and specificity of potential therapeutic agents.
Industry
In the chemical industry, this compound is employed in the synthesis of agrochemicals and specialty chemicals, where its unique structure imparts desired properties to the final products.
Mechanism of Action
The mechanism by which (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of substituents.
tert-Butyl 2-formylpyrrolidine-1-carboxylate: Lacks the methyl group at the 4-position.
tert-Butyl 4-methylpyrrolidine-1-carboxylate: Lacks the formyl group at the 2-position.
Uniqueness
(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is unique due to its specific (2S,4S) stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding interactions, and overall efficacy in various applications.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-formyl-4-methylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNQPVPECFGBT-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159947 | |
Record name | 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200184-61-8 | |
Record name | 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200184-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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